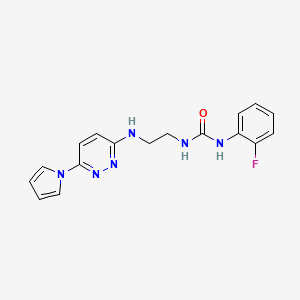![molecular formula C18H16F3N5OS2 B3013196 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-79-7](/img/structure/B3013196.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a structurally diverse molecule that has been identified as a new anti-mycobacterial chemotype. It is part of a broader class of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have shown potential in combating Mycobacterium tuberculosis, the causative agent of tuberculosis .
Synthesis Analysis
The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves eco-friendly methods, such as microwave-assisted synthesis, which is a greener alternative to conventional methods. For instance, the synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through click cyclocondensation using a copper catalyst and microwave irradiation, which accelerated the reaction . Although the specific synthesis of the compound is not detailed, it is likely that similar green chemistry principles could be applied.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been characterized using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray diffraction. For example, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring, which is a common feature in this class of compounds . The molecular geometry and electronic properties of these compounds can be further studied using density functional theory (DFT) calculations, which provide insights into the optimized structure parameters and vibrational modes .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones are versatile scaffolds that can undergo various chemical reactions to yield novel derivatives with potential biological activities. For instance, the reaction of related compounds with different amines has led to the formation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have shown moderate effects against bacterial and fungal species . These reactions highlight the chemical reactivity and potential for diversification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones are influenced by their molecular structure. The presence of functional groups such as the trifluoromethyl group and the piperazine ring can affect the compound's solubility, stability, and reactivity. The thermal behavior of these compounds can be studied using TG/DTA thermogram, which summarizes the material's stability against temperature . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations to predict the reactivity and interaction of these compounds with biological targets .
Applications De Recherche Scientifique
Anti-mycobacterial Applications
The compound's scaffold has been identified as a new chemotype for anti-mycobacterial activities. Structurally diverse benzo[d]thiazole-2-carboxamides, which share a similar core to the specified chemical, have been synthesized and assessed for their potential against Mycobacterium tuberculosis. Some derivatives exhibited significant anti-mycobacterial potential, suggesting the importance of the trifluoromethyl and piperazine groups in enhancing activity (S. Pancholia et al., 2016).
Electrochemical Synthesis Applications
Electrochemical synthesis techniques have been applied to generate new arylthiobenzazoles using a similar compound. The process involved electrochemical oxidation in the presence of nucleophiles, leading to the synthesis of compounds with potential applications in materials science and possibly as intermediates in organic synthesis (A. Amani & D. Nematollahi, 2012).
Antiviral Activity Studies
Investigations into the antiviral activities of related compounds have been conducted, with some derivatives showing promise against HSV1 and HAV-MBB. This suggests that modifications to the benzo[d]thiazol-2-ylthio scaffold, similar to the compound , could lead to new antiviral agents (F. Attaby et al., 2006).
Antimicrobial and Antitumor Potential
Further research has explored the antimicrobial and antitumor potential of new pyridine derivatives, indicating the versatility of the benzo[d]thiazol-2-ylthio scaffold in medicinal chemistry. These compounds have been found to exhibit variable and modest activity against bacteria and fungi, highlighting their potential in developing new therapeutic agents (N. Patel et al., 2011).
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKBFWIIFNXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

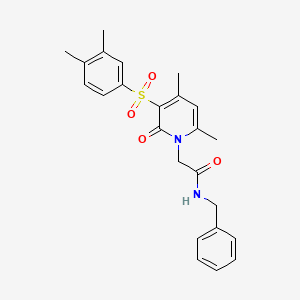
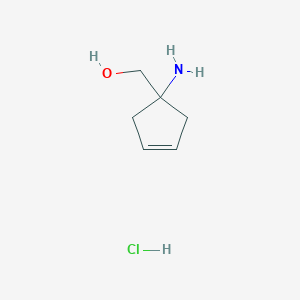
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

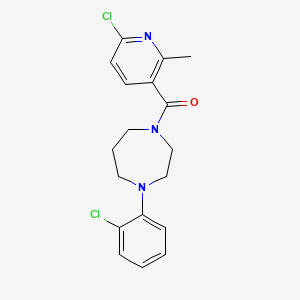
![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)
![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
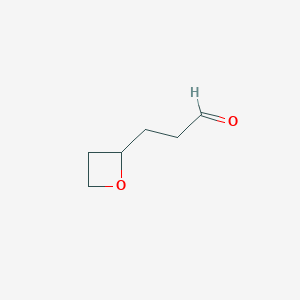
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
